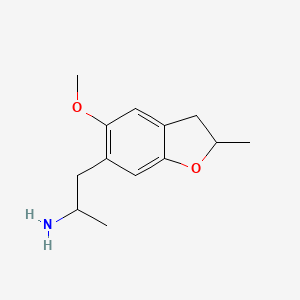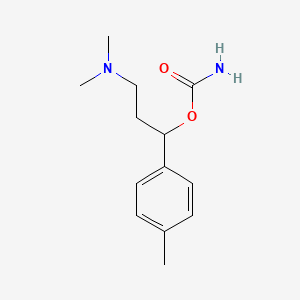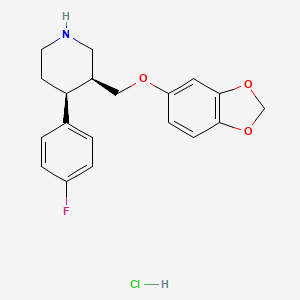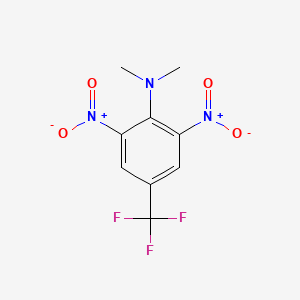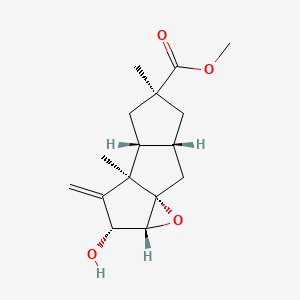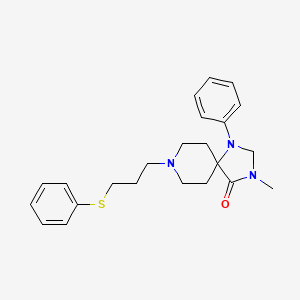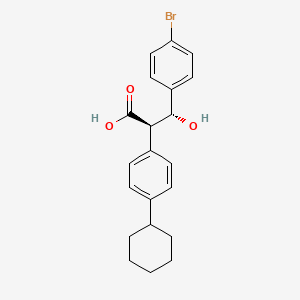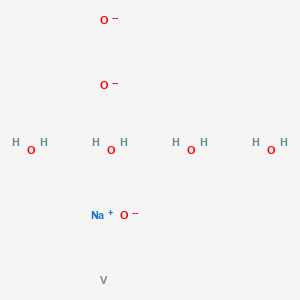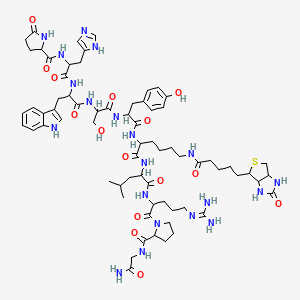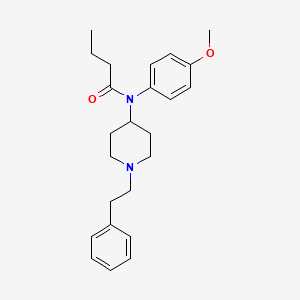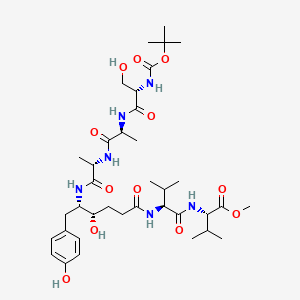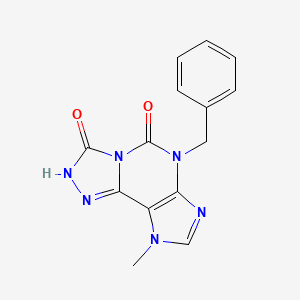
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- is a chemical compound known for its unique structure and properties It is a dihydrofuranone derivative with a hexenyl side chain, which contributes to its distinct characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- typically involves the reaction of 7-decenoic acid, 4-oxo-, methyl ester with sodium tetrahydroborate and sodium hydroxide in water at temperatures ranging from 30°C to 80°C. This reaction is followed by treatment with sulfuric acid in water and toluene at 70°C, maintaining a pH of 1 for approximately 2.25 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring that reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hexenyl side chain allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups introduced into the hexenyl side chain.
Applications De Recherche Scientifique
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the fragrance industry due to its unique scent profile and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (S-(Z))-: This is the stereoisomer of the compound , differing in the spatial arrangement of atoms.
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(E))-: Another stereoisomer with a different configuration around the double bond.
3-Hexenyl acetate: A related compound with a similar hexenyl side chain but different functional groups.
Uniqueness
2(3H)-Furanone, 5-(3-hexenyl)dihydro-, (R-(Z))- is unique due to its specific stereochemistry and the presence of both a furanone ring and a hexenyl side chain. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
155682-86-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(5R)-5-[(Z)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/t9-/m1/s1 |
Clé InChI |
NKNGVPNCSFZRSM-ZBJFTSOASA-N |
SMILES isomérique |
CC/C=C\CC[C@@H]1CCC(=O)O1 |
SMILES canonique |
CCC=CCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


